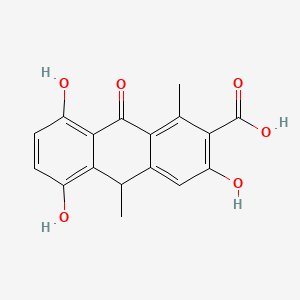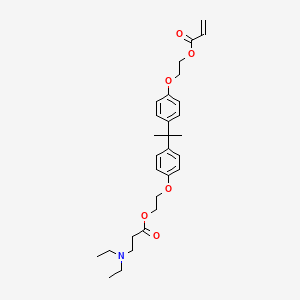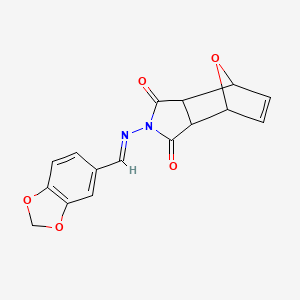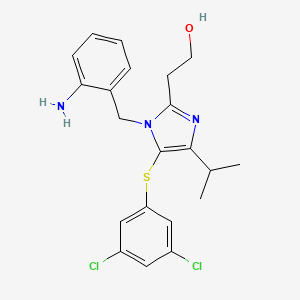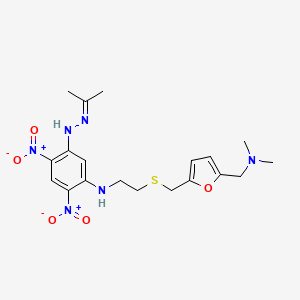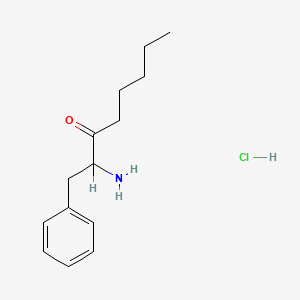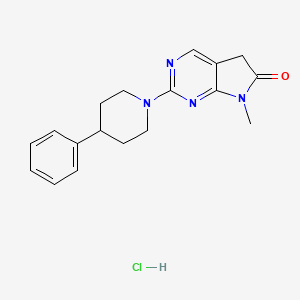
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester is a complex organic compound It features a unique structure that includes a pyridinyl group, an oxadiazolo-pyrimidinyl core, and a propynyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, oxadiazole precursors, and propargyl alcohol. Key steps in the synthesis could involve:
Formation of the oxadiazole ring: This might be achieved through cyclization reactions involving nitriles and hydrazides.
Attachment of the pyridinyl group: This could involve nucleophilic substitution or coupling reactions.
Esterification: The final step might involve the esterification of the carbamic acid with propargyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield carboxylic acids or aldehydes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biology, derivatives of this compound might be explored for their potential biological activities. For example, they could be tested for antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives might be investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets could make them candidates for drug development.
Industry
In industry, this compound might be used in the development of new materials. Its unique chemical properties could be exploited in the creation of polymers or other advanced materials.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Oxadiazole derivatives: Compounds with similar oxadiazole rings.
Pyridinyl derivatives: Compounds with similar pyridinyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which might confer specific chemical and biological properties not found in other compounds
特性
CAS番号 |
83395-32-8 |
|---|---|
分子式 |
C14H13N5O4 |
分子量 |
315.28 g/mol |
IUPAC名 |
prop-2-ynyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C14H13N5O4/c1-2-8-22-13(20)17-12-15-10(18-6-4-3-5-7-18)9-11-16-14(21)23-19(11)12/h1,3-4,9H,5-8H2,(H,15,17,20) |
InChIキー |
QYTIRWVZIPCHQB-UHFFFAOYSA-N |
正規SMILES |
C#CCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


